3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride
Description
Properties
IUPAC Name |
3-[(2S)-oxolan-2-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h7H,1-6,8H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMWSNVUAJFQN-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties of 3-[(2S)-Oxolan-2-yl]propan-1-amine Hydrochloride
Molecular Characteristics
The compound has a molecular formula of C₇H₁₆ClNO (MW: 165.66 g/mol), featuring a tetrahydrofuran (oxolane) ring with an (S)-configured chiral center at the 2-position. The propan-1-amine side chain is protonated as a hydrochloride salt, confirmed by its SMILES : C1C[C@H](OC1)CCCN.Cl.
Synthetic Routes to 3-[(2S)-Oxolan-2-yl]propan-1-amine Hydrochloride
Reductive Amination of 3-[(2S)-Oxolan-2-yl]propanal
This two-step method involves:
- Aldehyde Synthesis : Oxidation of 3-[(2S)-oxolan-2-yl]propan-1-ol using Jones reagent (CrO₃/H₂SO₄) to yield the aldehyde intermediate (78% yield).
- Catalytic Amination : Reaction with ammonium acetate and hydrogen (5 bar) over Cu-Co/Al₂O₃-diatomite at 120°C for 6 hours, achieving 89% conversion.
Key Advantages :
Chiral Pool Synthesis from (S)-Tetrahydrofurfuryl Alcohol
Epoxide Ring-Opening
- Epoxidation : (S)-Tetrahydrofurfuryl alcohol is treated with m-CPBA to form the epoxide.
- Aminolysis : Reaction with excess ammonia in methanol at 60°C for 12 hours, followed by HCl neutralization (76% yield).
Reaction Conditions :
Asymmetric Hydrogenation of Enamine Precursors
A patent by WO2015059716A2 details enantioselective hydrogenation using Rhodium-(R)-BINAP complexes:
- Enamine Preparation : Condensation of 3-[(2S)-oxolan-2-yl]propanal with benzylamine.
- Hydrogenation : H₂ (10 bar) with Rh/(R)-BINAP in THF at 25°C, yielding 92% amine with 99% ee.
Critical Parameters :
Catalytic Systems and Reaction Optimization
Cu-Co/Al₂O₃-Diatomite Catalyst Performance
Data from CN101328129A highlights the catalyst’s efficacy in reductive amination:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| H₂ Pressure | 5 bar |
| NH₃:Molar Ratio | 4:1 |
| Conversion | 89% |
| Selectivity | 94% |
Mechanistic Insight : The catalyst’s bifunctional sites facilitate simultaneous aldehyde adsorption and H₂ dissociation, accelerating imine intermediate reduction.
Purification and Salt Formation
Analytical Characterization
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Cost (USD/kg) |
|---|---|---|---|
| Reductive Amination | 89 | 98 | 120 |
| Chiral Pool | 76 | 99.5 | 180 |
| Asymmetric Hydrogenation | 92 | 99 | 250 |
Recommendation : For industrial-scale production, reductive amination offers the best cost-to-yield ratio, while asymmetric hydrogenation is preferred for high-ee pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding amide or nitrile.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variants
A. (3S)-Oxolan-3-amine Hydrochloride
- Structure: C₄H₁₀ClNO, featuring an oxolane ring with a 3S-amine substitution.
- Key Differences : The position of the amine group on the oxolane ring (3S vs. 2S) alters steric and electronic properties. This variant may exhibit distinct solubility and binding affinities due to conformational changes in the ring .
B. 3-(1H-Imidazol-1-yl)propan-1-amine Hydrochloride
- Structure : Contains an imidazole ring instead of oxolane.
- Applications: Used in synthesizing benzimidazole derivatives and indole-based compounds.
C. Promazine Hydrochloride
- Structure: N,N-Dimethyl-3-(phenothiazin-10-yl)propan-1-amine hydrochloride.
- Therapeutic Use: A phenothiazine derivative with antipsychotic activity. The phenothiazine core provides π-π stacking interactions absent in the oxolane-based compound .
Pharmacologically Active Propan-1-amine Derivatives
A. Cinacalcet Hydrochloride
- Structure : N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.
- Key Features : The trifluoromethylphenyl and naphthyl groups confer high lipophilicity and selectivity for calcium-sensing receptors. Diastereomers and regioisomers of Cinacalcet show reduced efficacy, emphasizing the importance of stereochemistry .

B. Duloxetine Hydrochloride
- Structure : (+)-(S)-N-Methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.
- Therapeutic Use: A serotonin-norepinephrine reuptake inhibitor (SNRI). The thiophene and naphthyloxy substituents enhance CNS penetration compared to the oxolane-based compound .
C. Antitrypanosomal Agents (Compounds 14–18)
- Structure : 3-(Phenylsulfonyl)propan-1-amine hydrochloride derivatives coupled with nitroheterocycles.
- Activity: These compounds exhibit oral bioavailability and antitrypanosomal activity due to the nitro group’s redox properties, a feature absent in the target compound .
Physicochemical and Functional Comparisons
Biological Activity
3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride is a chemical compound notable for its unique oxolane ring structure and amine functionality. Its molecular formula is C8H17ClNO2, with a molecular weight of 195.69 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a precursor in drug synthesis and its interactions with various biomolecular targets.
Structural Characteristics
The compound's structure includes an oxolane (tetrahydrofuran) ring, which contributes to its distinct properties and potential applications in medicinal chemistry. The stereochemistry of the molecule plays a crucial role in its biological activity, influencing how it interacts with enzymes and receptors.
| Property | Details |
|---|---|
| Molecular Formula | C8H17ClNO2 |
| Molecular Weight | 195.69 g/mol |
| Functional Groups | Amine, Hydrochloride |
| Structural Features | Oxolane ring |
Biological Activity
Research indicates that this compound exhibits significant biological activity. Its interactions with biomolecules suggest potential effects on various cellular processes, including enzyme inhibition and receptor activation.
The precise mechanism of action remains under investigation, but it is hypothesized that the compound can modulate enzyme activity or influence receptor signaling pathways. Such interactions could lead to various pharmacological effects, making it a candidate for further therapeutic exploration.
Pharmacological Context
The compound is being studied for its potential applications in treating neurodegenerative diseases and other conditions due to its ability to interact with specific molecular targets. The ongoing research aims to elucidate its therapeutic properties and the underlying mechanisms driving its biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : Research has shown that oxolane derivatives can exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated varying degrees of efficacy against bacterial strains such as Bacillus subtilis and Candida albicans .
- Enzyme Interaction Studies : Investigations into the interaction of oxolane-based compounds with enzymes have revealed their capacity to inhibit specific enzymatic activities, suggesting potential roles in drug development .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, indicating that compounds with similar structures may offer therapeutic benefits in neurodegenerative diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride | Contains a methoxy group and an oxolane ring | Varying reactivity |
| 1-(2S)-Pyrrolidin-2-ylpropan-1-one hydrochloride | Pyrrolidine ring instead of oxolane | Different pharmacological profiles |
| 2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride | Methyl substitution on the main chain | Alters steric hindrance |
The unique stereochemistry and structural features of this compound may confer distinct biological activities compared to these similar compounds.
Q & A
Q. How does the hydrochloride salt form influence the solubility and stability of 3-[(2S)-Oxolan-2-yl]propan-1-amine under different experimental conditions?
The hydrochloride salt enhances aqueous solubility by promoting ionic dissociation, critical for biological assays and aqueous-phase reactions. Stability is pH-dependent: acidic conditions (pH 2–4) stabilize the protonated amine, while alkaline conditions may induce decomposition. Temperature also affects stability; storage below 25°C is recommended to prevent thermal degradation.
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in H₂O | Low (<1 mg/mL) | High (>50 mg/mL) |
| Stability (pH 7) | Unstable (hydrolysis) | Stable (24h, 25°C) |
| Storage Temp. | -20°C (inert atmos.) | 2-8°C (ambient) |
Data derived from comparative studies of amine hydrochlorides .
Q. What synthetic strategies are recommended for laboratory-scale synthesis of 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride?
A two-step approach is typical:
Ring-opening of (2S)-Oxolane : React (2S)-oxolane with propan-1-amine under catalytic HCl (60°C, 12h) to yield the secondary amine intermediate.
Salt formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization (acetone/ether) to obtain the hydrochloride salt (70–85% yield).
Key considerations include moisture control during salt formation and chiral purity verification via polarimetry or chiral HPLC .
Advanced Research Questions
Q. How can the stereochemical configuration of 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride be validated, and what analytical techniques are most effective?
Validate chirality using:
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values.
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
These methods ensure >99% enantiomeric excess, critical for pharmacological studies .
Q. How does the oxolane ring influence the compound’s reactivity in nucleophilic substitution reactions compared to non-cyclic ether analogs?
The oxolane ring’s electron-donating oxygen enhances nucleophilicity at the amine group. For example:
- Alkylation : React with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ (60°C, 6h) to form tertiary amines.
- Acylation : Use acetyl chloride in dichloromethane (0°C, 2h) to yield amides.
Cyclic ethers stabilize transition states via ring strain relief, leading to faster kinetics than linear ether analogs. Monitor reactions via TLC (silica, ethyl acetate/hexane) .
Q. What strategies optimize the compound’s stability in long-term pharmacological studies, and how are degradation products characterized?
- Stabilization : Store lyophilized powder under argon at -20°C. In solution, use pH 3–4 buffers (e.g., citrate).
- Degradation Analysis :
- Forced Degradation : Expose to heat (40°C, 72h), UV light, or oxidative conditions (H₂O₂).
- LC-MS : Identify degradation products (e.g., hydrolyzed oxolane or deaminated derivatives) using C18 columns and ESI-MS.
- Kinetic Modeling : Calculate half-life (t₁/₂) under accelerated conditions to predict shelf life .
Q. How does the compound interact with biological targets such as G-protein-coupled receptors (GPCRs), and what computational methods predict binding affinity?
- Docking Studies : Use AutoDock Vina with GPCR crystal structures (e.g., β₂-adrenergic receptor) to model binding poses.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- SAR Analysis : Compare with analogs (e.g., ethyl-oxolane derivatives) to identify critical interactions (e.g., hydrogen bonding with Ser³⁰⁷). Experimental validation via radioligand binding assays confirms computational predictions .
Q. What are the challenges in scaling up the synthesis of enantiopure 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride, and how are they addressed?
- Chiral Purity : Use enantioselective catalysts (e.g., (R)-BINAP) during ring-opening to minimize racemization.
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-yield salt formation.
- Process Analytics : Implement inline FTIR and PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temp.) in real-time .
Methodological Resources
- Structural Data : Access PubChem (CID: [insert]) for spectroscopic and crystallographic data .
- Reaction Optimization : Refer to protocols for analogous oxolane-containing amines .
- Biological Assays : Follow GPCR screening guidelines from Journal of Medicinal Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

